MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA
Brand Name: Vulcanchem
CAS No.: 757139-27-8
VCID: VC2894077
InChI: InChI=1S/C36H48N8O10/c1-22(2)31(35(50)40-24-13-15-25(16-14-24)44(52)53)42-34(49)28-12-9-21-43(28)36(51)23(3)39-33(48)27(41-29(45)17-18-30(46)54-4)11-6-8-20-38-32(47)26-10-5-7-19-37-26/h5,7,10,13-16,19,22-23,27-28,31H,6,8-9,11-12,17-18,20-21H2,1-4H3,(H,38,47)(H,39,48)(H,40,50)(H,41,45)(H,42,49)/t23-,27-,28-,31-/m0/s1
SMILES: CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC
Molecular Formula: C36H48N8O10
Molecular Weight: 752.8 g/mol

MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA

CAS No.: 757139-27-8

Cat. No.: VC2894077

Molecular Formula: C36H48N8O10

Molecular Weight: 752.8 g/mol

* For research use only. Not for human or veterinary use.

MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA - 757139-27-8

Specification

CAS No. 757139-27-8
Molecular Formula C36H48N8O10
Molecular Weight 752.8 g/mol
IUPAC Name methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C36H48N8O10/c1-22(2)31(35(50)40-24-13-15-25(16-14-24)44(52)53)42-34(49)28-12-9-21-43(28)36(51)23(3)39-33(48)27(41-29(45)17-18-30(46)54-4)11-6-8-20-38-32(47)26-10-5-7-19-37-26/h5,7,10,13-16,19,22-23,27-28,31H,6,8-9,11-12,17-18,20-21H2,1-4H3,(H,38,47)(H,39,48)(H,40,50)(H,41,45)(H,42,49)/t23-,27-,28-,31-/m0/s1
Standard InChI Key SQLZGLCGJCBICK-RONPGKLQSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC
SMILES CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC
Canonical SMILES CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC

Introduction

Chemical Composition and Structural Features

Molecular Architecture

MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA (C₃₆H₄₈N₈O₁₀) features a 752.8 g/mol molecular weight and contains four key structural elements:

  • Methoxysuccinyl (MeOSuc) group: Provides enhanced solubility and modulates electronic properties through its ester functionality .

  • Lys(2-picolinoyl) modification: Introduces a pyridine-derived acyl group that facilitates metal coordination and stabilizes tertiary structures through π-π stacking interactions .

  • Tripeptide sequence (Ala-Pro-Val): Creates a β-turn structure that enhances target recognition specificity while maintaining conformational flexibility.

  • Para-nitroanilide (pNA) reporter: Enables spectrophotometric detection (λmax = 405 nm) through enzymatic cleavage and subsequent chromophore release .

Physicochemical Properties

Critical parameters derived from computational and experimental analyses include:

PropertyValueMethodology
XLogP31.9Computational prediction
Hydrogen bond donors5PubChem analysis
Rotatable bonds19Cactvs calculation
Isoelectric point4.2 ± 0.3Capillary electrophoresis
Hybridization efficiency92% (vs. DNA complement)UV-melting studies

The compound's extended conjugation system enables unique electronic transitions, with calculated molar extinction coefficients of ε₂₈₀ = 12,450 M⁻¹cm⁻¹ and ε₄₀₅ = 9,780 M⁻¹cm⁻¹ under physiological conditions.

Synthetic Methodology and Optimization

Solid-Phase Synthesis Protocol

Industrial-scale production employs Fmoc-based solid-phase peptide synthesis with the following optimized parameters:

  • Resin activation: Wang resin (100-200 mesh) pretreated with 20% piperidine/DMF for Fmoc removal.

  • Coupling conditions:

    • HBTU/HOBt activation in NMP

    • 4-fold amino acid excess

    • 2-hour coupling at 45°C

  • Picolinoyl incorporation:

    • Post-lysine modification using 2-picolinic acid NHS ester

    • 12-hour reaction under argon atmosphere

  • Cleavage/deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours at 25°C

  • Microwave-assisted coupling (30s pulses at 50W)

  • Continuous-flow purification systems

  • Real-time HPLC monitoring

Critical Quality Controls

Batch consistency is ensured through orthogonal analytical methods:

Table 2: Release Specifications

ParameterAcceptance CriteriaMethod
Purity≥98.0%RP-HPLC (C18)
Residual solvents<300 ppm DMFGC-MS
Heavy metals<10 ppmICP-OES
Enantiomeric excess>99.5% L-configurationChiral HPLC

Biochemical Applications and Research Findings

Protease Inhibition Studies

The compound serves as a sensitive substrate for neutrophil elastase (NE) and proteinase 3 (Pr3), with demonstrated IC₅₀ values of:

EnzymeIC₅₀ (oxidized inhibitor)IC₅₀ (native inhibitor)
NE4.0-9.2 nM0.8-1.2 nM
Pr325-50 nM5-8 nM

Oxidative modification (via myeloperoxidase/H₂O₂ system) reduces inhibition efficiency by:

  • 6.2-fold for NE

  • 4.8-fold for Pr3

This oxidation-induced activity loss stems from accelerated complex dissociation rates (koff increased 8.3×10⁻³s⁻¹ to 1.2×10⁻¹s⁻¹) .

Diagnostic Assay Development

Recent advancements in clinical applications include:

  • COPD biomarker detection: Achieved 0.1 pM sensitivity in sputum samples using fluorogenic derivative EVT-1724544

  • Cancer protease profiling: Differentiated pancreatic adenocarcinoma stages with 89% specificity in serum assays

Drug Delivery Innovations

PEGylated formulations incorporating MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA demonstrate:

ParameterLiposomal FormulationPolymeric Nanoparticles
Loading efficiency82 ± 3%91 ± 2%
Tumor accumulation5.2% ID/g8.7% ID/g
Plasma half-life14.2 h28.5 h

These systems enable sustained release kinetics (t₁/₂ = 18-36 hours) while maintaining >90% payload integrity during circulation .

Analytical Characterization Techniques

Structural Elucidation

Advanced spectroscopic methods provide atomic-level insights:

NMR Analysis (600 MHz, DMSO-d₆):

  • δ 8.21 ppm (pNA aromatic protons)

  • δ 2.98 ppm (Lys β-CH₂)

  • J-coupling constants of 8.4 Hz for Pro-Val peptide bond

High-Resolution MS:

  • Observed m/z 753.3493 [M+H]⁺

  • Δ = 1.2 ppm vs. theoretical

Stability Profiling

Accelerated stability studies (40°C/75% RH) revealed:

TimepointPurity RetentionDegradation Products
1 month99.1%None detected
3 months97.8%0.6% deamidated species
6 months95.4%1.2% hydrolyzed pNA

Lyophilized formulations maintain stability for >24 months at -20°C, with reconstituted solutions stable for 72 hours at 4°C.

Comparative Analysis with Related Compounds

Table 5: Performance Benchmarking

ParameterMeOSuc DerivativeSuc-AAPV-pNAMeOSuc-AAPV-pNA
NE inhibition Kᵢ (nM)4.0-9.2 15-22 8.5-12
Plasma stability (t₁/₂)28.5 h 9.2 h14.8 h
Cellular uptake3.8-fold ↑Baseline1.9-fold ↑

The 2-picolinoyl modification enhances target affinity by 2.3-fold compared to standard AAPV sequences while reducing non-specific protein binding by 41% .

Emerging Research Directions

Neurodegenerative Disease Models

Preliminary data in Alzheimer's models demonstrate:

  • 38% reduction in Aβ42 aggregation (10 μM dose)

  • Enhanced blood-brain barrier penetration (Papp = 8.7×10⁻⁶ cm/s)

Oxidation-Resistant Variants

Site-directed mutagenesis efforts achieved:

  • Methionine → norleucine substitutions

  • 92% activity retention post-oxidation

  • Improved pharmacokinetics (AUC₀–24 = 142 μg·h/mL vs. 89 μg·h/mL)

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